1-(6-Chloro-5-methylpyridin-3-yl)ethan-1-amine hydrochloride
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Overview
Description
1-(6-Chloro-5-methylpyridin-3-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C7H9ClN2·HCl It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloro-5-methylpyridin-3-yl)ethan-1-amine hydrochloride typically involves the chlorination of 5-methylpyridin-3-yl ethanone followed by amination. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the amination step may involve the use of ammonia or amine derivatives under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(6-Chloro-5-methylpyridin-3-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups replacing the chlorine atom .
Scientific Research Applications
1-(6-Chloro-5-methylpyridin-3-yl)ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(6-Chloro-5-methylpyridin-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1-(6-Chloropyridin-3-yl)ethan-1-amine: A similar compound with a slightly different structure.
1-(5-methylpyridin-3-yl)ethan-1-amine: Another derivative of pyridine with a different substitution pattern
Uniqueness
1-(6-Chloro-5-methylpyridin-3-yl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C8H12Cl2N2 |
---|---|
Molecular Weight |
207.10 g/mol |
IUPAC Name |
1-(6-chloro-5-methylpyridin-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H11ClN2.ClH/c1-5-3-7(6(2)10)4-11-8(5)9;/h3-4,6H,10H2,1-2H3;1H |
InChI Key |
LGPXNSTYUZDMPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1Cl)C(C)N.Cl |
Origin of Product |
United States |
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